molecular formula C13H19NO2S B4916560 4-(2,5-dimethoxybenzyl)thiomorpholine

4-(2,5-dimethoxybenzyl)thiomorpholine

Cat. No.: B4916560
M. Wt: 253.36 g/mol
InChI Key: SCKKAOSXPKFPNU-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxybenzyl)thiomorpholine is a thiomorpholine derivative featuring a 2,5-dimethoxybenzyl substituent at the nitrogen atom of the six-membered sulfur-containing heterocycle. Thiomorpholine derivatives are widely studied in medicinal chemistry due to their enhanced lipophilicity compared to morpholine analogues, attributed to the replacement of oxygen with sulfur . The sulfur atom also introduces metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones), which can be exploited for prodrug strategies .

Properties

IUPAC Name

4-[(2,5-dimethoxyphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-15-12-3-4-13(16-2)11(9-12)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKKAOSXPKFPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

  • Synthesis: Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene or 4-chloronitrobenzene with thiomorpholine in polar solvents (e.g., acetonitrile, 1-butanol) under basic conditions .
  • Structural Features : X-ray crystallography reveals a chair conformation with the 4-nitrophenyl group in a quasi-axial position. Centrosymmetric dimers form via C–H···O hydrogen bonds involving sulfur-adjacent methylene groups .
  • Key Differences vs. 4-(2,5-Dimethoxybenzyl)thiomorpholine :
    • The nitro group (electron-withdrawing) contrasts with methoxy groups (electron-donating), altering electronic and steric profiles.
    • Nitro derivatives are precursors for aniline intermediates in amide coupling, while dimethoxybenzyl groups may favor direct interactions with aromatic binding pockets .

Morpholine Analogues

  • Example : 4-(4-Nitrophenyl)morpholine.
  • Structural Differences: The morpholine oxygen lacks sulfur’s polarizability, leading to weaker intermolecular interactions.
  • Physicochemical Properties : Thiomorpholine derivatives exhibit higher lipophilicity (logP) due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .

Brominated Dimethoxybenzyl Derivatives

  • Example : 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene .
  • Structural Features : Multiple methoxy and bromine substituents create steric bulk and influence aromatic stacking. The central benzene ring forms an 89.26° dihedral angle with outer rings, suggesting conformational flexibility .

Table 1: Key Properties of Thiomorpholine Derivatives

Compound Substituents logP* Synthesis Method Biological Application
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl ~2.5 Nucleophilic aromatic substitution Kinase inhibitors, antimycobacterial
This compound 2,5-Dimethoxybenzyl ~3.0† Likely alkylation/NASH‡ Hypothesized: CNS targets, GPCRs
Morpholine analogue 4-Nitrophenyl ~1.8 Similar to thiomorpholine synthesis Less metabolically labile

*Estimated logP values based on substituent contributions.
†Predicted higher logP due to methoxy groups and sulfur.
‡NASH: Nucleophilic aromatic substitution or alkylation.

Lipophilicity and Solubility

  • Thiomorpholine derivatives generally exhibit higher logP than morpholine analogues (e.g., ~2.5 vs. ~1.8 for nitro-substituted compounds) .
  • The 2,5-dimethoxybenzyl group may further increase logP (~3.0) but improve water solubility via methoxy hydrogen bonding .

Metabolic and Stability Considerations

  • Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine is oxidized to sulfoxides/sulfones in vivo, altering pharmacokinetics and enabling prodrug designs .

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